molecular formula C25H20F2N4O2S B2815632 4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide CAS No. 1207039-34-6

4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B2815632
CAS No.: 1207039-34-6
M. Wt: 478.52
InChI Key: RPLSVVHYUFZOSC-UHFFFAOYSA-N
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Description

The compound 4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide features a benzamide backbone substituted with a 1H-imidazol-1-yl group at the 4-position. The imidazole ring is further functionalized at the 2-position with a sulfanyl (-S-) linker connected to a carbamoylmethyl group bearing a 4-fluorophenyl moiety. The benzamide’s nitrogen is modified with a 2-fluorobenzyl group.

Properties

IUPAC Name

4-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-19-7-9-20(10-8-19)30-23(32)16-34-25-28-13-14-31(25)21-11-5-17(6-12-21)24(33)29-15-18-3-1-2-4-22(18)27/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLSVVHYUFZOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the fluorobenzyl and fluorophenyl groups. The final step involves the formation of the benzamide linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl and fluorophenyl positions, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer. Its structural characteristics allow it to interact with biological targets effectively.

Antitumor Activity

Recent studies have demonstrated the compound's antiproliferative effects on cancer cell lines. For instance:

  • Case Study : In vitro studies showed significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer drug .

Antiviral Potential

The compound has also been evaluated for antiviral properties. Modifications at specific positions have been shown to enhance its affinity for viral proteins, suggesting applications in antiviral drug development:

  • Case Study : Research indicated that certain derivatives exhibited activity against viruses such as Tobacco Mosaic Virus (TMV), highlighting the compound's versatility in targeting viral infections .

Industrial Applications

In addition to its medicinal applications, the compound can be utilized in the production of advanced materials due to its unique chemical properties. Its synthesis may involve multi-step organic reactions and adherence to green chemistry principles to minimize environmental impact.

Mechanism of Action

The mechanism of action of 4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazole/Benzimidazole Cores

Compound Name/ID Core Structure Key Substituents Synthesis Method Biological Activity/Application
Target Compound Benzamide + Imidazole - 2-(Carbamoylmethyl)sulfanyl
- 4-Fluorophenyl
- N-(2-Fluorobenzyl)
Not explicitly detailed in evidence; likely involves nucleophilic substitution and coupling reactions. Unknown; inferred antifungal/anti-inflammatory potential .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole () Benzimidazole - 4-Fluorophenyl at C2 Condensation of 4-methylbenzene-1,2-diamine with 4-fluorobenzaldehyde. Anticancer/metabolic stability
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () Benzimidazole + Thiosemicarbazone - Sulfanyl-bridged benzaldehyde
- Thiosemicarbazide
Nucleophilic aromatic substitution followed by condensation. Antimicrobial (implied by structure)
N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide () Benzamide + Imidazole - N-(2-Diethylaminoethyl)
- No fluorination
Coupling of imidazole with substituted benzamide. Class III antiarrhythmic agent
N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide () Benzamide + Benzimidazole - Chloromethyl-benzimidazole
- No sulfanyl/sulfur groups
Mannich reaction. Anti-inflammatory/analgesic

Functional Group and Pharmacokinetic Comparisons

  • Fluorination: The target compound’s 4- and 2-fluorophenyl groups likely improve membrane permeability and metabolic resistance compared to non-fluorinated analogues like ’s compound, which lacks fluorination .
  • Sulfanyl Linkage : The sulfanyl group in the target compound mirrors ’s benzimidazole-thiosemicarbazone derivative , which may enhance metal-binding capacity or redox activity .
  • Carbamoyl vs.

Research Findings and Implications

  • Structural Optimization: Dual fluorination and sulfanyl-carbamoyl motifs in the target compound may balance lipophilicity and solubility better than ’s non-fluorinated analogue or ’s chlorinated derivatives .
  • Activity Prediction: Docking studies (cf. ’s Glide XP scoring) could model the target compound’s interaction with fungal lanosterol demethylase (as in ) or cyclooxygenase (as in ) .

Biological Activity

The compound 4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide represents a complex organic structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H18F2N4O2SC_{18}H_{18}F_{2}N_{4}O_{2}S. It includes functional groups such as fluorophenyl , carbamoyl , and sulfanyl , which contribute to its biological properties. The presence of the imidazole ring is particularly noteworthy due to its role in biological systems, often serving as a pharmacophore in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Protein Targets : The fluorophenyl groups may engage in hydrophobic interactions with protein targets, enhancing binding affinity.
  • Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with specific amino acids in target proteins, potentially influencing receptor activity.
  • Covalent Bond Formation : The sulfanyl group may allow for covalent modifications of thiol-containing residues in proteins, leading to altered protein function.

Anticancer Activity

Research has highlighted the anticancer potential of compounds similar to this one. In various studies, derivatives have been tested against multiple cancer cell lines, showing promising cytotoxic effects:

  • Study Findings : Compounds with similar structures exhibited IC50 values ranging from 0.670.67 to 2.09μM2.09\mu M against prostate and breast cancer cell lines, indicating significant antiproliferative activity compared to standard treatments like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Compound APC-3 (Prostate)0.67
Compound BT-47D (Breast)2.09
Compound CMDA-MB-435 (Melanoma)1.5

GABA-A Receptor Modulation

Similar imidazole-based compounds have been characterized as positive allosteric modulators (PAMs) of the GABA-A receptor:

  • Mechanism : These compounds enhance GABAergic neurotransmission by stabilizing receptor conformation, thereby increasing chloride ion influx and neuronal inhibition .

Case Study 1: Anticancer Screening

A series of imidazole derivatives were screened for anticancer activity against the NCI’s 60 cancer cell line panel. The compound demonstrated significant growth inhibition across various lines, particularly in leukemia and melanoma models .

Case Study 2: Metabolic Stability

In a study assessing metabolic stability using human liver microsomes (HLMs), the compound exhibited favorable stability profiles compared to existing drugs like alpidem, which showed rapid degradation . This suggests that the compound may have a lower risk of hepatotoxicity and better therapeutic viability.

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